molecular formula C16H13BrF3NO2 B4113171 2-(4-bromophenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide

2-(4-bromophenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide

Cat. No.: B4113171
M. Wt: 388.18 g/mol
InChI Key: LZRYGHWKPJYPSW-UHFFFAOYSA-N
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Description

2-(4-bromophenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide is an organic compound that features both bromophenoxy and trifluoromethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide typically involves the reaction of 4-bromophenol with 2-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then reacted with propanamide under similar conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and more efficient purification techniques such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide can undergo various types of chemical reactions, including:

    Oxidation: The bromophenoxy group can be oxidized to form corresponding phenol derivatives.

    Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Phenol derivatives.

    Reduction: Difluoromethyl or monofluoromethyl derivatives.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

2-(4-bromophenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets. The trifluoromethyl group is known to enhance the lipophilicity of the compound, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes or receptors, potentially inhibiting or activating specific biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide
  • 2-(4-fluorophenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide
  • 2-(4-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide

Uniqueness

Compared to similar compounds, 2-(4-bromophenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide is unique due to the presence of the bromine atom, which can participate in additional types of chemical reactions such as nucleophilic substitution.

Properties

IUPAC Name

2-(4-bromophenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrF3NO2/c1-10(23-12-8-6-11(17)7-9-12)15(22)21-14-5-3-2-4-13(14)16(18,19)20/h2-10H,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZRYGHWKPJYPSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1C(F)(F)F)OC2=CC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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